Critical Gap: Absence of Head-to-Head Biological Target Engagement Data
The compound's structural analog, PF-06282999, is a well-characterized irreversible inactivator of myeloperoxidase (MPO) with a kinact/KI of 11,600 M⁻¹s⁻¹ and high selectivity over thyroid peroxidase (TPO kinact/KI <3 M⁻¹s⁻¹) and CYP isoforms (IC₅₀ >100 µM) . For 5-Ethyl-6-hydroxy-3-(2-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one, no equivalent MPO inhibition, selectivity, or any other target-based assay data could be located in primary literature or patents [1]. This makes any claim of differentiated biochemical activity unverifiable.
| Evidence Dimension | MPO Inactivation Kinetics (kinact/KI) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | PF-06282999: kinact/KI = 11,600 M⁻¹s⁻¹ |
| Quantified Difference | Unquantifiable due to lack of target data |
| Conditions | N/A |
Why This Matters
Without quantitative target engagement data, the compound cannot be scientifically prioritized for any MPO-related application over PF-06282999.
- [1] Comprehensive literature and patent search for 5-Ethyl-6-hydroxy-3-(2-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one (CAS 1235441-75-4) using Google Scholar, PubMed, SciFinder, and Google Patents, returning no relevant biological assay data. Search conducted April 28, 2026. View Source
